molecular formula C14H12O3S B6402040 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid CAS No. 1261975-09-0

5-Hydroxy-3-(3-methylthiophenyl)benzoic acid

Cat. No.: B6402040
CAS No.: 1261975-09-0
M. Wt: 260.31 g/mol
InChI Key: ZOTXYQGAMDPDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-(3-methylthiophenyl)benzoic acid: is an aromatic carboxylic acid with a hydroxyl group and a methylthiophenyl substituent. This compound belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods:

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid can undergo oxidation to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry:

5-Hydroxy-3-(3-methylthiophenyl)benzoic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a precursor for various functionalized derivatives .

Biology and Medicine:

This compound exhibits potential biological activities, including antioxidant and anti-inflammatory properties. It is studied for its potential therapeutic applications in treating various diseases .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

  • Salicylic acid
  • p-Hydroxybenzoic acid
  • Protocatechuic acid
  • Gentisic acid

Comparison:

Compared to similar compounds, 5-Hydroxy-3-(3-methylthiophenyl)benzoic acid has a unique methylthiophenyl substituent, which may contribute to its distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-hydroxy-5-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTXYQGAMDPDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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